1H-Pyrido[3,2-E][1,2,4]triazepine
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Overview
Description
1H-Pyrido[3,2-E][1,2,4]triazepine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a triazepine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1H-Pyrido[3,2-E][1,2,4]triazepine typically involves the aza-annulation of an active, versatile building block such as 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with different bifunctional reagents under solvent-free conditions . This method is efficient and yields high amounts of the desired product without the need for catalysis. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
1H-Pyrido[3,2-E][1,2,4]triazepine undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1H-Pyrido[3,2-E][1,2,4]triazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 1H-Pyrido[3,2-E][1,2,4]triazepine exerts its effects is primarily through its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation. Molecular docking studies have shown that it can bind to targets such as Janus Kinase-2, affecting its activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
1H-Pyrido[3,2-E][1,2,4]triazepine can be compared to other similar compounds, such as:
1H-Pyrido[2,3-e][1,2,4]triazepine: This compound has a slightly different ring fusion pattern but shares many chemical properties with this compound.
1,2,4,5-Tetrazines: These compounds also feature a nitrogen-rich heterocyclic structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical reactivity, which makes it a valuable compound for various applications.
Properties
CAS No. |
660817-65-2 |
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Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3H-pyrido[3,2-e][1,2,4]triazepine |
InChI |
InChI=1S/C7H6N4/c1-2-6-7(8-3-1)4-10-11-5-9-6/h1-5H,(H,9,11) |
InChI Key |
KFIONCKRNDNQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NNC=N2)N=C1 |
Origin of Product |
United States |
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